3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes
Preparation Methods
The synthesis of 3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methylbenzaldehyde in a basic medium . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the condensation process. The chemical structure of the resulting compound is confirmed through various analytical techniques, including elemental analysis, FT-IR, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzofuran or methoxyphenyl rings are replaced by other functional groups.
Scientific Research Applications
3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. Additionally, the compound may interact with cellular signaling pathways, influencing various biological processes such as apoptosis and inflammation .
Comparison with Similar Compounds
3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds, such as:
1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one: This compound shares a similar benzofuran and methoxyphenyl structure but differs in the arrangement of functional groups.
Chroman-4-one derivatives: These compounds have a chroman-4-one scaffold and exhibit diverse biological activities, making them important in drug discovery.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H16O5 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H16O5/c1-28-17-8-6-15(7-9-17)18-12-26(27)31-25-13-23-20(11-19(18)25)21(14-29-23)24-10-16-4-2-3-5-22(16)30-24/h2-14H,1H3 |
InChI Key |
NSTLFTKOFNOYAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
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